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Introduction
2,2-Dimethyl-1,3-propanediyl dioleate, also known as neopentyl glycol dioleate, is a synthetic

ester with significant potential across various industrial and research applications. Its unique

molecular architecture, derived from the esterification of neopentyl glycol with two oleic acid

molecules, imparts a combination of desirable physicochemical properties. These include

excellent thermal and oxidative stability, a high viscosity index, and favorable lubricating

characteristics.[1][2] This guide provides a comprehensive technical overview of 2,2-Dimethyl-

1,3-propanediyl dioleate, covering its chemical structure, synthesis, in-depth structural

elucidation, and current applications, with a particular focus on its utility for researchers,

scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties
Precise identification and understanding of the physical properties of a compound are

fundamental for its application in research and development. 2,2-Dimethyl-1,3-propanediyl

dioleate is registered under CAS number 42222-50-4.[3][4] Its molecular formula is C41H76O4,

with a corresponding molecular weight of approximately 633.04 g/mol .[3][5]

A summary of its key identifiers and properties is presented in Table 1.
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Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)

IUPAC Name

[2,2-dimethyl-3-[(Z)-octadec-9-

enoyl]oxypropyl] (Z)-octadec-9-

enoate

[6]

Synonyms

Neopentyl glycol dioleate, 2,2-

Dimethyl-1,3-propanediol

dioleate

[3][6]

CAS Number 42222-50-4 [3][4][7]

Molecular Formula C41H76O4 [3][4][5]

Molecular Weight 633.04 g/mol [5]

Appearance Liquid at room temperature [2]

Boiling Point 662.2 °C (estimated) [5]

Flash Point 200-235 °C [1][2]

Pour Point -44 °C [1]

Viscosity Index 160-227 [1][2]

Oxidative Stability 177-184 °C [1][2]

Molecular Structure
The molecular structure of 2,2-Dimethyl-1,3-propanediyl dioleate features a central neopentyl

glycol core, which is a sterically hindered diol. This core is ester-linked to two long-chain,

unsaturated fatty acids, specifically oleic acid. The presence of the gem-dimethyl group on the

central carbon of the neopentyl glycol moiety is crucial as it shields the ester bonds from

hydrolysis and contributes to the compound's thermal stability. The two oleic acid chains, with

their characteristic cis-double bond at the C9 position, impart fluidity and a low pour point.

Caption: Chemical structure of 2,2-Dimethyl-1,3-propanediyl dioleate.
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Synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate
The primary and most direct route for synthesizing 2,2-Dimethyl-1,3-propanediyl dioleate is

through the Fischer esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with oleic

acid.[1] This reaction is typically catalyzed by an acid.

Synthesis Workflow
The synthesis involves a straightforward esterification reaction where two molecules of oleic

acid react with one molecule of neopentyl glycol. The reaction is driven to completion by the

removal of water, a byproduct of the reaction.

Reactants:
Neopentyl Glycol
Oleic Acid (2 eq.)

Esterification Reaction
(e.g., 130-145°C, 4-5 hours)

Acid Catalyst
(e.g., H₂SO₄, p-TSA)

Purification:
1. Neutralization (alkali wash)

2. Water Wash
3. Drying

Crude Product
Final Product:

2,2-Dimethyl-1,3-propanediyl
dioleate

Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate.

Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative example based on established methodologies.[1][2]

Materials:

Neopentyl glycol (NPG)

Oleic acid

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) as a catalyst

Toluene (as a water entrainer)
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Sodium bicarbonate solution (5% w/v)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

Three-neck round-bottom flask

Dean-Stark apparatus

Condenser

Heating mantle with a magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer,

Dean-Stark apparatus, and condenser.

Charging Reactants: Charge the flask with neopentyl glycol and oleic acid in a 1:2 molar

ratio.[1] Add toluene to the flask.

Catalyst Addition: Add the acid catalyst (e.g., 1-2% w/w based on the weight of oleic acid).[1]

[2]

Reaction: Heat the mixture to a temperature of 130-145 °C with vigorous stirring.[1][2] The

reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

The reaction is typically complete within 4-5 hours.[1][2]

Work-up and Purification:

Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium

bicarbonate solution (to neutralize the acid catalyst), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude

product.

Characterization: The final product should be characterized by FTIR, ¹H NMR, and ¹³C NMR

to confirm its structure and purity.

Causality in Experimental Design:

Molar Ratio: A 2:1 molar ratio of oleic acid to neopentyl glycol ensures the complete

conversion to the diester.[1]

Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of the oleic acid,

making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the

hydroxyl groups of neopentyl glycol.

Temperature and Water Removal: The reaction is an equilibrium process. High temperatures

and the continuous removal of water via the Dean-Stark trap shift the equilibrium towards the

formation of the ester product, maximizing the yield.

Structural Elucidation and Analytical Techniques
Confirmation of the chemical structure and assessment of purity are critical. A combination of

spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the

molecule.

Ester Carbonyl (C=O) Stretch: A strong, characteristic absorption peak is expected in the

range of 1735-1740 cm⁻¹.[8] The presence of this peak confirms the formation of the ester
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linkages.

Absence of Hydroxyl (O-H) Stretch: The disappearance of the broad O-H stretching band

from the neopentyl glycol starting material (typically around 3200-3500 cm⁻¹) indicates the

complete esterification of the hydroxyl groups.[8]

C-H Stretches: Peaks corresponding to the sp³ C-H stretches of the alkyl chains will be

observed around 2850-2950 cm⁻¹.

C=C Stretch: A weaker absorption due to the carbon-carbon double bond in the oleic acid

chains may be visible around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H-NMR Spectroscopy
-CH=CH- (Olefinic Protons): A multiplet signal around 5.3 ppm is characteristic of the protons

on the double bonds of the oleic acid chains.[1]

-CH₂-O-C=O (Ester Methylene Protons): The protons on the methylene groups of the

neopentyl glycol core adjacent to the ester oxygen are expected to show a signal around

3.8-3.9 ppm.[1]

-CH₂-C=O (Alpha-Methylene Protons): The methylene protons on the oleic acid chain alpha

to the carbonyl group typically resonate at approximately 2.3 ppm.[2]

-CH₂- (Alkyl Chain Protons): A complex series of signals between 1.2 and 1.6 ppm

corresponds to the numerous methylene groups in the fatty acid chains.

-CH₃ (Terminal Methyl Protons): A triplet around 0.8-0.9 ppm arises from the terminal methyl

groups of the oleic acid chains.

C-(CH₃)₂ (Neopentyl Methyl Protons): The protons of the two methyl groups on the central

carbon of the neopentyl glycol core will appear as a singlet, typically at a lower chemical

shift.
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¹³C-NMR Spectroscopy
C=O (Carbonyl Carbon): A signal in the downfield region, around 173-174 ppm, is indicative

of the ester carbonyl carbons.[1][2]

-CH=CH- (Olefinic Carbons): The carbons of the double bonds in the oleic acid chains

typically appear at approximately 129-130 ppm.[1]

-CH₂-O- (Ester Methylene Carbons): The methylene carbons of the neopentyl glycol core

attached to the ester oxygen are expected around 69 ppm.[1]

C-(CH₃)₂ (Quaternary Carbon): The central quaternary carbon of the neopentyl glycol core

will have a characteristic chemical shift.

Alkyl Carbons: A series of signals in the upfield region (around 14-34 ppm) corresponds to

the various carbons in the alkyl chains and the methyl groups.

Gas Chromatography-Flame Ionization Detection (GC-
FID)
GC-FID is an effective technique for assessing the purity of the final product and confirming the

completion of the reaction. A single major peak at a specific retention time would indicate the

presence of the pure diester.[1] The absence of peaks corresponding to the starting materials

(oleic acid and neopentyl glycol monoester) would confirm a high conversion to the desired

product.[1]

Applications in Research and Development
The unique properties of 2,2-Dimethyl-1,3-propanediyl dioleate make it a valuable compound in

several fields.

Biolubricants
The primary application of this compound is as a base stock for biolubricants.[1] Its high

viscosity index ensures that the lubricant maintains its viscosity over a wide range of operating

temperatures.[1] The excellent thermal and oxidative stability, imparted by the neopentyl

structure, prevents degradation at high temperatures. Furthermore, its ester nature provides

good lubricity due to the polarity of the ester groups, which allows it to adhere to metal
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surfaces.[1] Being derived from renewable resources (oleic acid is often sourced from

vegetable oils), it is also considered an environmentally friendlier alternative to mineral oil-

based lubricants.[2]

Potential in Drug Delivery and Pharmaceutical
Formulations
While direct applications in drug development are not extensively documented in the primary

literature, the properties of 2,2-Dimethyl-1,3-propanediyl dioleate suggest potential uses as an

excipient. Its lipophilic nature and high stability could make it a suitable component in lipid-

based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a

non-aqueous vehicle for poorly water-soluble drugs. Its low pour point and liquid state at room

temperature are also advantageous for liquid formulations. Further research is warranted to

explore its biocompatibility and utility in this domain.

Conclusion
2,2-Dimethyl-1,3-propanediyl dioleate is a well-defined synthetic ester with a unique

combination of properties stemming from its distinct molecular structure. Its synthesis is

straightforward, and its structure can be unequivocally confirmed through standard

spectroscopic techniques. While its primary established application is in the formulation of high-

performance biolubricants, its characteristics suggest a broader potential in areas such as

specialty chemicals and potentially as a novel excipient in pharmaceutical sciences. This guide

has provided a foundational technical overview to support its further investigation and

application by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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